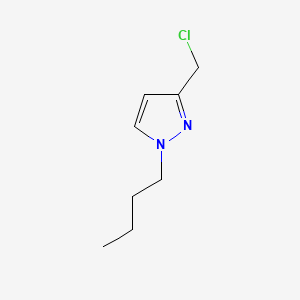
1-butyl-3-(chloromethyl)-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-butyl-3-(chloromethyl)-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of a butyl group and a chloromethyl group on the pyrazole ring makes this compound unique and potentially useful in various chemical and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
1-butyl-3-(chloromethyl)-1H-pyrazole can be synthesized through several methods. One common approach involves the reaction of 1-butylpyrazole with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate under acidic conditions. The reaction typically requires a catalyst, such as zinc chloride or aluminum chloride, to facilitate the chloromethylation process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the compound.
化学反应分析
Types of Reactions
1-butyl-3-(chloromethyl)-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the chloromethyl group can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alcohols), catalysts (zinc chloride, aluminum chloride), solvents (dichloromethane, toluene).
Oxidation: Oxidizing agents (potassium permanganate, hydrogen peroxide), solvents (water, acetic acid).
Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).
Major Products Formed
Substitution: Derivatives with various functional groups (e.g., amines, ethers, thioethers).
Oxidation: Hydroxylated or carbonylated pyrazole derivatives.
Reduction: Reduced pyrazole derivatives with alkyl groups.
科学研究应用
1-butyl-3-(chloromethyl)-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored as a building block for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
作用机制
The mechanism of action of 1-butyl-3-(chloromethyl)-1H-pyrazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The chloromethyl group can act as a reactive site, allowing the compound to form covalent bonds with target molecules, thereby altering their function.
相似化合物的比较
Similar Compounds
1-butyl-3-methyl-1H-pyrazole: Lacks the chloromethyl group, resulting in different reactivity and applications.
1-butyl-3-(hydroxymethyl)-1H-pyrazole:
1-butyl-3-(bromomethyl)-1H-pyrazole: Similar structure but with a bromomethyl group, which may exhibit different reactivity and biological activity.
Uniqueness
1-butyl-3-(chloromethyl)-1H-pyrazole is unique due to the presence of both a butyl group and a chloromethyl group on the pyrazole ring. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields, including chemistry, biology, medicine, and industry.
属性
分子式 |
C8H13ClN2 |
|---|---|
分子量 |
172.65 g/mol |
IUPAC 名称 |
1-butyl-3-(chloromethyl)pyrazole |
InChI |
InChI=1S/C8H13ClN2/c1-2-3-5-11-6-4-8(7-9)10-11/h4,6H,2-3,5,7H2,1H3 |
InChI 键 |
FHFRNRQJGVAVAW-UHFFFAOYSA-N |
规范 SMILES |
CCCCN1C=CC(=N1)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



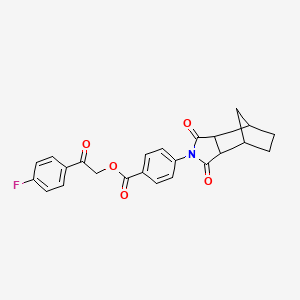
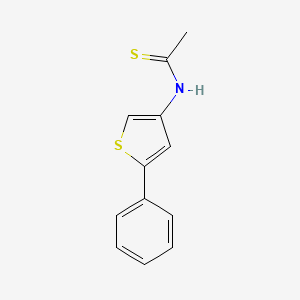
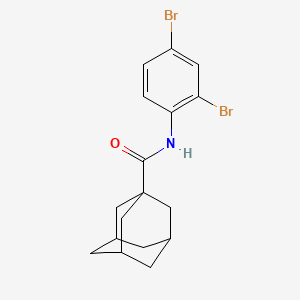

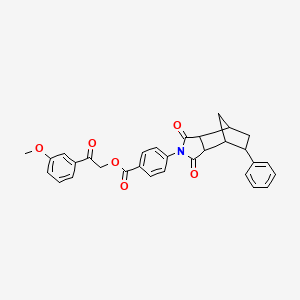
![2-(1,2,3,3a,4,6,7,7a-octahydro-3'H-spiro[4,7-methanoindene-5,2'-[1,3,4]thiadiazol]-5'-yl)phenol](/img/structure/B15150987.png)
![Methyl 4-({5-[2-(4-fluorophenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate](/img/structure/B15150995.png)
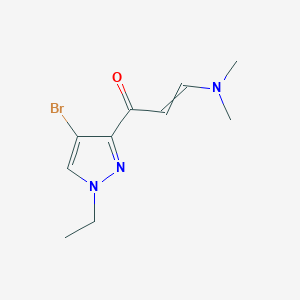
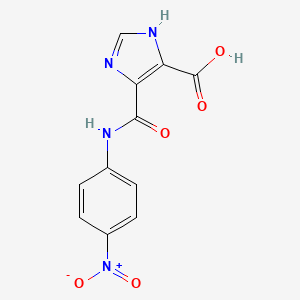
![methyl N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]glycinate](/img/structure/B15151018.png)
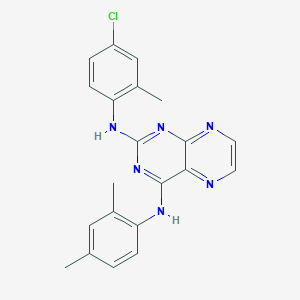
![3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl phenylacetate](/img/structure/B15151021.png)
![methyl N~6~-[(benzyloxy)carbonyl]lysylalanylphenylalanylphenylalaninate](/img/structure/B15151032.png)
